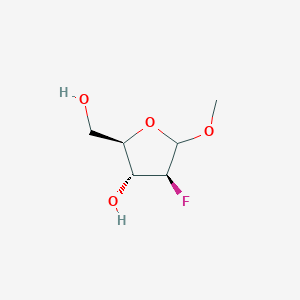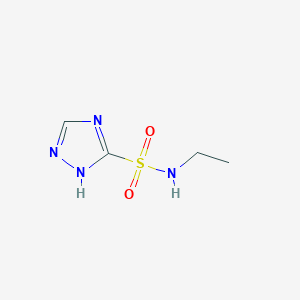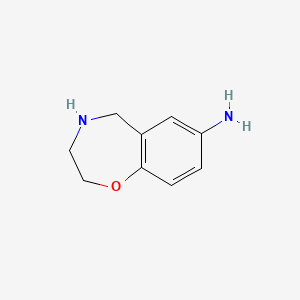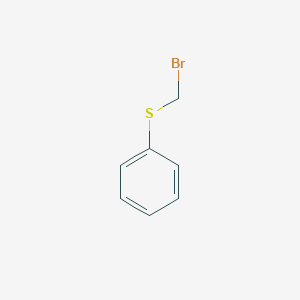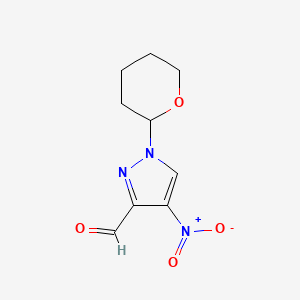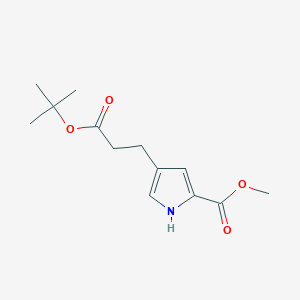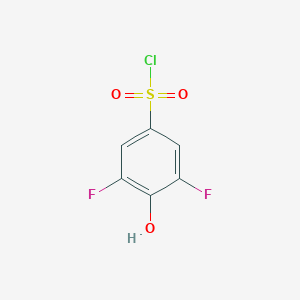
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride is an organofluorine compound that features a chlorosulfonyl group and two fluorine atoms attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride typically involves the chlorosulfonation of 2,6-difluorophenol. The reaction is carried out by treating 2,6-difluorophenol with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
C6H3F2OH+ClSO3H→C6H2ClF2SO2OH+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and concentration, are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative.
Applications De Recherche Scientifique
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used to modify biomolecules, potentially altering their properties and functions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride involves its reactivity with nucleophiles The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluorophenol: Lacks the chlorosulfonyl group but shares the difluorophenol core structure.
4-Chlorosulfonylphenol: Contains the chlorosulfonyl group but lacks the fluorine atoms.
Uniqueness
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride is unique due to the presence of both the chlorosulfonyl group and the fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications.
Propriétés
Formule moléculaire |
C6H3ClF2O3S |
|---|---|
Poids moléculaire |
228.60 g/mol |
Nom IUPAC |
3,5-difluoro-4-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClF2O3S/c7-13(11,12)3-1-4(8)6(10)5(9)2-3/h1-2,10H |
Clé InChI |
CSEYMTPYXQWIDS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)O)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
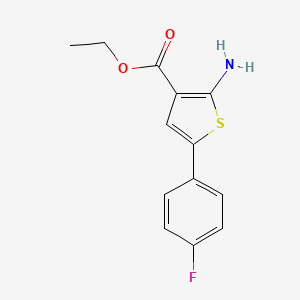
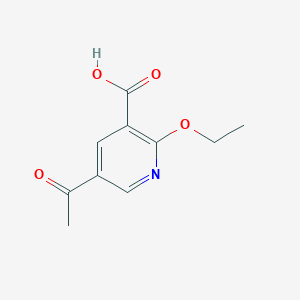
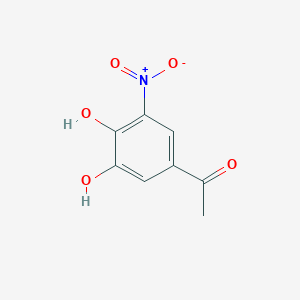
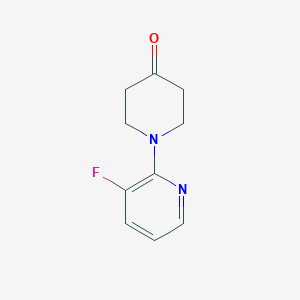

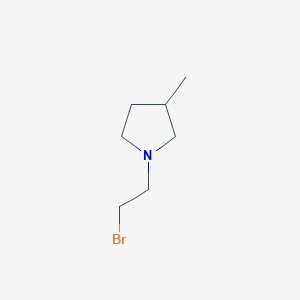
![2-[(2-chloro-5-nitrophenoxy)methyl]oxolane](/img/structure/B8696863.png)

